

Adagrasib Technical Support Center: Managing Adverse Events in Clinical Trials

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Compound of Interest

Compound Name: *Adagrasib*

Cat. No.: *B609336*

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This technical support center provides guidance for researchers, scientists, and drug development professionals on modifying the dose of **adagrasib** to manage adverse events observed in clinical trials. The information is presented through frequently asked questions and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is the standard recommended dose of **adagrasib** in clinical trials?

The standard recommended dose for **adagrasib** is 600 mg administered orally twice daily.^[1] This regimen is typically continued until disease progression or the emergence of unacceptable toxicity.^[1]

Q2: What are the most common treatment-related adverse events (TRAEs) associated with **adagrasib**?

The most frequently observed TRAEs in clinical trials include gastrointestinal toxicities (such as diarrhea, nausea, and vomiting), hepatic toxicities (indicated by increased ALT/AST levels), and fatigue.^[2] Other significant adverse reactions include QTc interval prolongation and, less commonly, interstitial lung disease (ILD)/pneumonitis.^{[3][4]}

Q3: Is it common for patients to require dose modifications due to adverse events?

Yes, dose modifications are a key strategy for managing **adagrasib**-related toxicities. In the pivotal KRYSTAL-1 trial, treatment-related adverse events led to dose interruptions in 61% of patients and dose reductions in 52% of patients.[5] Despite this, the rate of permanent treatment discontinuation due to TRAEs is generally low.[2]

Q4: What is the standard dose reduction schedule for **adagrasib**?

If a dose reduction is required, a maximum of two reductions are permitted. The recommended schedule is as follows:

- Starting Dose: 600 mg twice daily
- First Dose Reduction: 400 mg twice daily[3]
- Second Dose Reduction: 600 mg once daily[3]

If a patient is unable to tolerate a dose of 600 mg once daily, **adagrasib** should be permanently discontinued.[3][4]

Q5: What initial monitoring should be performed before starting a patient on **adagrasib**?

Before initiating **adagrasib**, it is crucial to perform baseline assessments including:

- Liver Function Tests: Measure AST, ALT, alkaline phosphatase, and total bilirubin.[6]
- ECG and Electrolytes: Obtain a baseline electrocardiogram (ECG) to assess the QT interval and measure electrolyte levels, particularly potassium and magnesium.[6] Any electrolyte abnormalities should be corrected before starting treatment.[4]

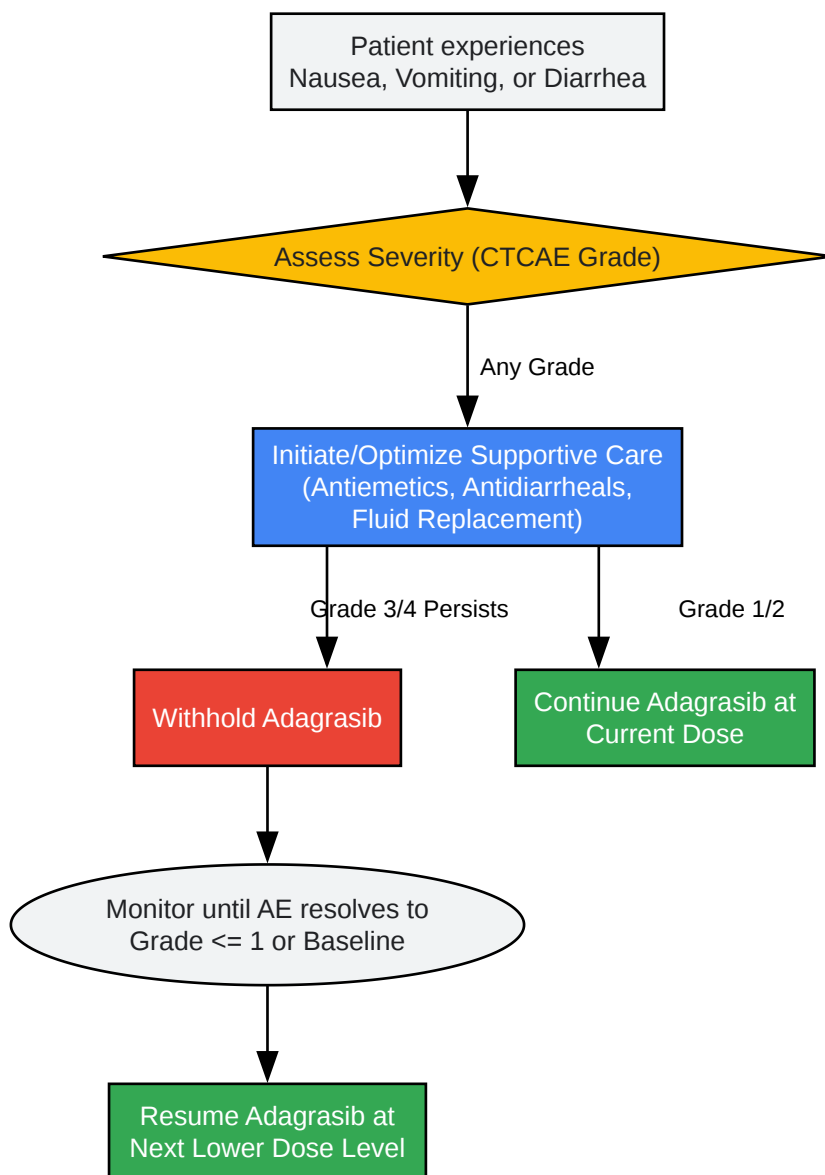
Troubleshooting Guides for Adverse Event Management

These guides provide specific, protocol-driven steps for managing common and significant adverse events.

Management of Gastrointestinal (GI) Toxicities (Nausea, Vomiting, Diarrhea)

GI toxicities are the most common adverse events.^[5] Proactive management is essential.

- Protocol:
 - Supportive Care: Initiate supportive care measures at the first sign of symptoms. This includes antiemetic therapy for nausea/vomiting and antidiarrheal therapy for diarrhea.^[3]
^[6] Ensure adequate fluid replacement to prevent dehydration.^[6]
 - Dose Interruption (Grade 3 or 4): For severe (Grade 3 or 4) nausea, vomiting, or diarrhea that persists despite optimal supportive care, withhold the **adagrasib** dose.^[3]
 - Dose Resumption: Once the adverse event has resolved to Grade 1 or returned to the patient's baseline, resume **adagrasib** at the next lower dose level.^[3]
- Workflow Diagram:



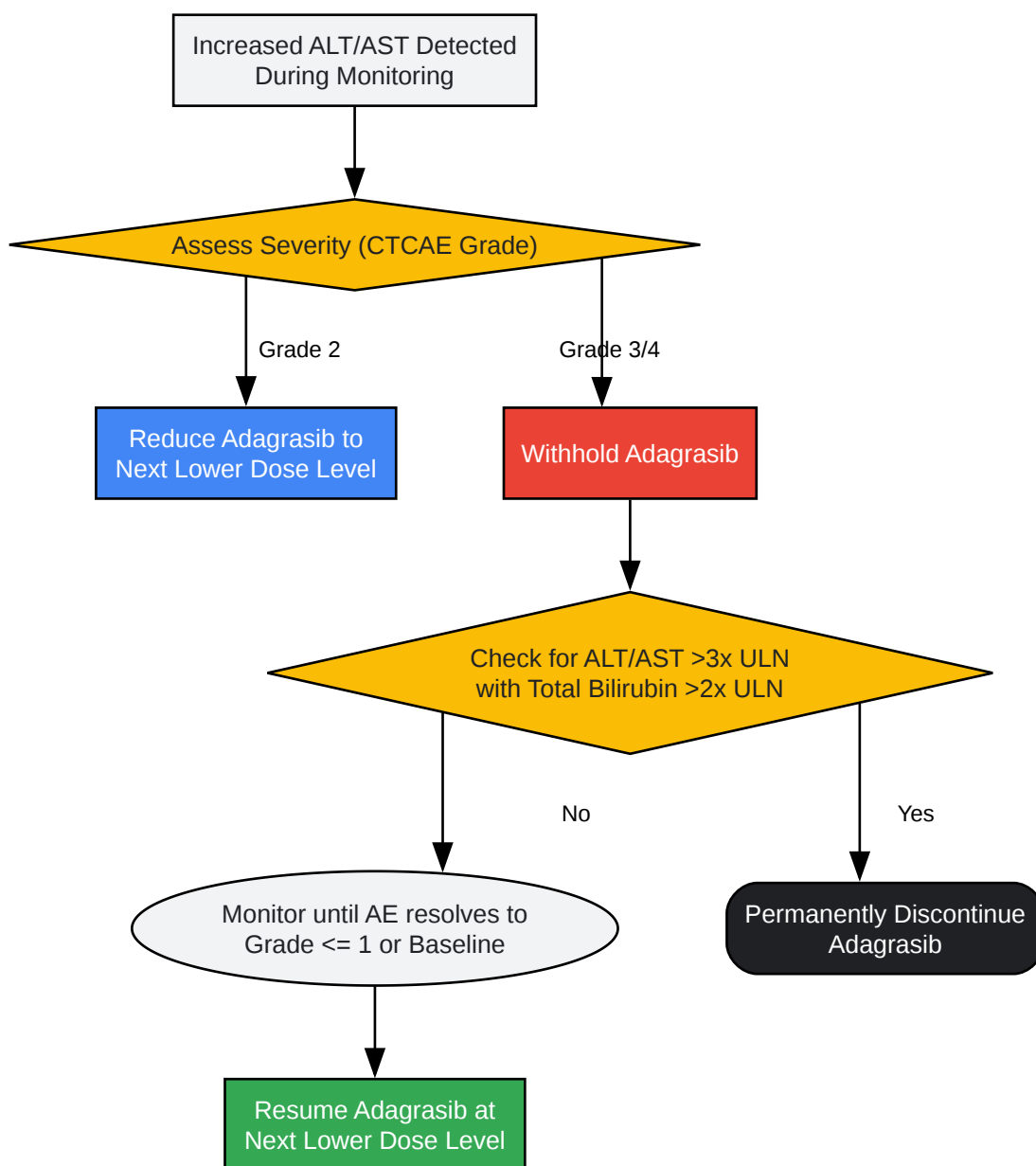
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Caption: Management of GI Toxicities.

Management of Hepatotoxicity (Increased ALT/AST)

- Protocol:
 - Routine Monitoring: Monitor liver function tests (AST, ALT, bilirubin) monthly for the first three months of treatment, and as clinically indicated thereafter. More frequent monitoring is recommended for patients who develop transaminase elevations.[6]

- Grade 2 ALT or AST Elevation: For a moderate (Grade 2) elevation, reduce the **adagrasib** dose to the next lower level.[\[3\]](#)
 - Grade 3 or 4 ALT or AST Elevation: For a severe (Grade 3 or 4) elevation, withhold **adagrasib**.[\[3\]](#)
 - Dose Resumption: Once liver enzymes have recovered to Grade 1 or baseline, **adagrasib** may be resumed at the next lower dose level.[\[3\]](#)
 - Permanent Discontinuation: Permanently discontinue **adagrasib** if the patient develops ALT or AST elevations >3x the upper limit of normal (ULN) concurrently with total bilirubin >2x ULN, in the absence of alternative causes.[\[3\]](#)
- Workflow Diagram:



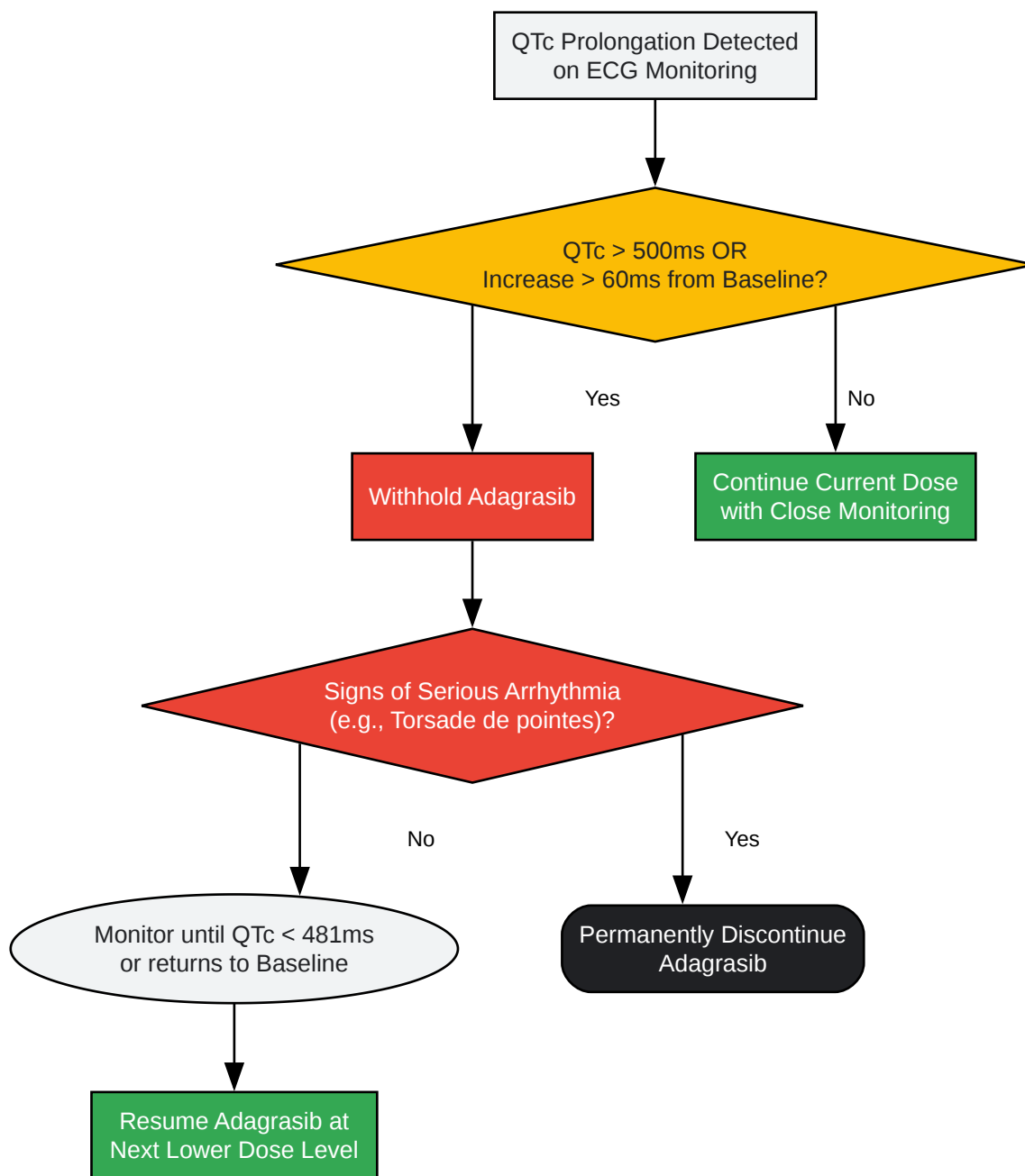
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Caption: Management of Hepatotoxicity.

Management of QTc Interval Prolongation

- Protocol:
 - Avoid Concomitant Drugs: Avoid the co-administration of **adagrasib** with other drugs known to prolong the QTc interval.[4] If unavoidable, increase the frequency of ECG monitoring.[3]

- Monitoring: Monitor ECGs and electrolytes periodically during treatment, especially in patients with risk factors like congestive heart failure, bradyarrhythmias, or electrolyte abnormalities.[4][6]
 - Dose Interruption: Withhold **adagrasib** if:
 - The absolute QTc interval is >500 msec.[3]
 - There is an increase of >60 msec from the baseline measurement.[1][3]
 - Dose Resumption: **Adagrasib** can be resumed at the next lower dose level once the QTc interval returns to <481 msec or the patient's baseline value.[1][4]
 - Permanent Discontinuation: Permanently discontinue **adagrasib** in any patient who develops Torsade de pointes, polymorphic ventricular tachycardia, or other signs of serious arrhythmia.[3][4]
- Workflow Diagram:



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Caption: Management of QTc Prolongation.

Data Summary Tables

Table 1: **Adagrasib** Dose Modification Schedule for Adverse Reactions

Dose Level	Adagrasib Dose
Starting Dose	600 mg twice daily
First Dose Reduction	400 mg twice daily[3]
Second Dose Reduction	600 mg once daily[3]
Action if Intolerable	Permanently Discontinue[3]

Table 2: Incidence of Common TRAEs Leading to Dose Modification in KRYSTAL-1

Adverse Event Category	Dose Reductions	Dose Interruptions
Overall Incidence	52%[5]	61%[5]
Gastrointestinal (Diarrhea, Nausea, Vomiting)	Most Common Reason[5]	Most Common Reason[5]
Hepatic (ALT/AST Increase)	Common Reason[5]	Common Reason[5]
Fatigue	Common Reason[5]	Common Reason[5]

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